molecular formula C11H7ClO2S B3290714 Phenyl 3-chlorothiophene-2-carboxylate CAS No. 866849-49-2

Phenyl 3-chlorothiophene-2-carboxylate

Cat. No. B3290714
CAS RN: 866849-49-2
M. Wt: 238.69 g/mol
InChI Key: OSMXQYPJBWJSOD-UHFFFAOYSA-N
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Description

Phenyl 3-chlorothiophene-2-carboxylate is a chemical compound with the molecular formula C₁₁H₇ClO₂S . It belongs to the class of thiophene derivatives and contains a phenyl group attached to a chlorothiophene ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science .


Synthesis Analysis

The synthesis of Phenyl 3-chlorothiophene-2-carboxylate involves several steps. One approach includes the condensation of 4-nitrophenyl 5-chlorothiophene-2-carboxylate with 4- (4-aminophenyl)-3-morpholinone in dimethylsulfoxide (DMSO) using triethylamine as a base. The overall yield is approximately 22% . This method avoids hazardous chemicals and tedious work-ups .


Molecular Structure Analysis

The molecular structure of Phenyl 3-chlorothiophene-2-carboxylate consists of a chlorothiophene ring with a phenyl group attached. The chlorine atom is positioned at the 3-position of the thiophene ring, and the carboxylate group is linked to the 2-position. The compound’s empirical formula is C₅H₃ClO₂S .


Chemical Reactions Analysis

Phenyl 3-chlorothiophene-2-carboxylate can participate in various chemical reactions, including esterification, nucleophilic substitutions, and coupling reactions. For instance, it can react with amines or hydrazines to form amides or hydrazides, respectively. Understanding its reactivity is crucial for designing synthetic routes and developing derivatives .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 186-190°C .
  • Appearance : White to cream or yellow powder .
  • Storage : Keep in a cool, dry place at 2-8°C .

properties

IUPAC Name

phenyl 3-chlorothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2S/c12-9-6-7-15-10(9)11(13)14-8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMXQYPJBWJSOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=C(C=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl 3-chlorothiophene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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